synthesis and characterization of 5-Methoxy-1-benzothiophene-3-carboxylic acid
synthesis and characterization of 5-Methoxy-1-benzothiophene-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-1-benzothiophene-3-carboxylic acid
Foreword: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene ring system is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and advanced materials.[1][2] Its structural rigidity, aromaticity, and the presence of a sulfur atom allow for diverse biological interactions and unique electronic properties. Many derivatives are in clinical use for treating a range of ailments, underscoring the importance of this molecular framework in drug development.[3] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of a key derivative, 5-Methoxy-1-benzothiophene-3-carboxylic acid, a valuable building block for medicinal chemistry and materials science.
Part 1: Strategic Synthesis Pathway
The construction of the benzothiophene core can be achieved through various methods, including the intramolecular cyclization of aryl sulfides.[1] A robust and widely applicable strategy for synthesizing 3-carboxy substituted benzothiophenes involves a multi-step sequence starting from an appropriately substituted thiophenol. The chosen pathway detailed below is selected for its reliability, scalability, and the use of readily available starting materials.
The overall synthetic strategy is a three-step process: (1) Nucleophilic substitution to couple the aromatic thiol with a three-carbon electrophile, (2) Acid-catalyzed intramolecular cyclization to form the benzothiophene ring, and (3) Saponification to yield the final carboxylic acid.
Caption: A three-step synthetic workflow for 5-Methoxy-1-benzothiophene-3-carboxylic acid.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 2-((4-methoxyphenyl)thio)propanoate
-
Causality: This step establishes the crucial C-S bond. 4-methoxythiophenol is the source of the methoxy-substituted benzene ring and the sulfur atom. Ethyl bromopyruvate provides the three-carbon chain that will become C2, C3, and the carboxylate group of the thiophene ring. Sodium ethoxide (NaOEt) acts as a base to deprotonate the thiol, generating the highly nucleophilic thiophenolate anion, which readily displaces the bromide from ethyl bromopyruvate.
-
Procedure:
-
To a stirred solution of 4-methoxythiophenol (1.0 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add sodium ethoxide (1.05 eq) portion-wise.
-
Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the thiophenolate.
-
Add a solution of ethyl bromopyruvate (1.0 eq) in anhydrous ethanol dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of Ethyl 5-Methoxy-1-benzothiophene-3-carboxylate
-
Causality: This is the key ring-forming step. Polyphosphoric acid (PPA) is a strong acid and dehydrating agent that catalyzes an intramolecular Friedel-Crafts acylation. The ketone of the pyruvate moiety is protonated, making it a potent electrophile. The electron-rich aromatic ring, activated by the para-methoxy group, then attacks this electrophilic center to form a six-membered ring intermediate, which subsequently dehydrates to form the aromatic thiophene ring.
-
Procedure:
-
Add the purified Ethyl 2-((4-methoxyphenyl)thio)propanoate (1.0 eq) to polyphosphoric acid (10-20 eq by weight) in a flask equipped with a mechanical stirrer.
-
Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution.
-
The crude solid is dried and can be recrystallized from ethanol to afford the pure cyclized ester.
-
Step 3: Synthesis of 5-Methoxy-1-benzothiophene-3-carboxylic acid
-
Causality: This final step is a standard ester hydrolysis (saponification). Sodium hydroxide (NaOH) in a mixture of ethanol and water acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a sodium carboxylate salt, which is soluble in the aqueous medium. A subsequent acidification step with a strong acid like hydrochloric acid (HCl) protonates the carboxylate, precipitating the desired carboxylic acid product.
-
Procedure:
-
Suspend Ethyl 5-Methoxy-1-benzothiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add an excess of sodium hydroxide pellets (3-5 eq) and heat the mixture to reflux for 3-5 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
The resulting white or off-white precipitate is collected by vacuum filtration, washed with copious amounts of cold water, and dried under vacuum to yield the final product.
-
Part 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized 5-Methoxy-1-benzothiophene-3-carboxylic acid is paramount. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: The analytical workflow for the characterization of the target compound.
Spectroscopic & Physical Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. The carboxylic acid proton typically appears as a very broad singlet far downfield (>12 ppm), a characteristic feature.[4] The aromatic region will display signals corresponding to the three protons on the benzene ring and the one proton on the thiophene ring.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carboxylic acid carbonyl carbon is typically found in the 160-170 ppm range.
Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)
| Signal Type | Predicted δ (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~13.0 | br s | -COOH |
| ~8.50 | s | H2 (proton on thiophene ring) | |
| ~7.90 | d | H7 | |
| ~7.55 | d | H4 | |
| ~7.10 | dd | H6 | |
| ~3.85 | s | -OCH₃ | |
| ¹³C NMR | ~164.5 | - | C=O (Carboxylic Acid) |
| ~156.0 | - | C5 (Carbon attached to -OCH₃) | |
| ~140.0 - 142.0 | - | Quaternary Carbons (C3a, C7a) | |
| ~130.0 - 135.0 | - | Quaternary Carbons (C3) | |
| ~123.0 - 125.0 | - | CH Carbons (C2, C7) | |
| ~115.0 | - | CH Carbon (C6) | |
| ~105.0 | - | CH Carbon (C4) | |
| ~55.5 | - | -OCH₃ |
2. Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The spectrum of a carboxylic acid is highly characteristic.[4]
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 2500-3300 | Broad, Strong | O-H stretch (from hydrogen-bonded dimer) |
| ~1685 | Sharp, Strong | C=O stretch (conjugated carboxylic acid) |
| ~1600, ~1480 | Medium | C=C aromatic ring stretches |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
The disappearance of the ester carbonyl peak (around 1715 cm⁻¹) from the precursor and the appearance of the broad O-H band are definitive indicators of successful hydrolysis.[5]
3. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized molecule.
-
Molecular Formula: C₁₀H₈O₃S
-
Monoisotopic Mass: 208.0194 g/mol
-
Expected HRMS (ESI) [M-H]⁻: Calculated for C₁₀H₇O₃S⁻: 207.0121. Found: [Experimental Value].
-
Expected Fragmentation: Common fragmentation patterns include the loss of the carboxylic acid group (-45 Da) and subsequent loss of CO (-28 Da) from the benzothiophene core.
4. Melting Point (MP)
The melting point is a crucial indicator of purity. A sharp and well-defined melting range suggests a pure compound. The experimentally determined value should be compared with literature values if available.
Conclusion
The can be reliably achieved through the well-established protocol outlined in this guide. The described pathway, rooted in fundamental organic chemistry principles like nucleophilic substitution and intramolecular electrophilic acylation, offers a dependable route for researchers. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust, self-validating system to confirm the structure and purity of the final product, ensuring its quality for subsequent applications in drug discovery and materials science.
References
-
ResearchGate. (2025). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. Available at: [Link]
-
Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available at: [Link]
-
Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2008). Supplementary Information for Journal of Materials Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
